molecular formula C23H28N2O4 B1232552 Pacrinolol CAS No. 65655-59-6

Pacrinolol

Cat. No.: B1232552
CAS No.: 65655-59-6
M. Wt: 396.5 g/mol
InChI Key: BMAJJBHGPUHERB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pacrinolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound’s IUPAC name is (E)-3-[4-[3-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]but-2-enenitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pacrinolol involves several steps starting from p-hydroxyacetophenone and racemic epichlorohydrin. The p-(2,3-oxidopropoxy)acetophenone resulting from this reaction is C-homologized to an intermediate compound. This intermediate is then reacted with homoveratrylamine to form a racemic structural analog. The racemate is resolved by fractional crystallization of the diastereoisomeric mandelates to afford the enantiomerically pure this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Pacrinolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Pacrinolol has a wide range of scientific research applications:

Mechanism of Action

Pacrinolol exerts its effects by antagonizing beta adrenergic receptors, specifically beta-1 receptors. This leads to a decrease in heart rate and blood pressure by inhibiting the effects of adrenaline and noradrenaline on the heart. The molecular targets include the beta-1 adrenergic receptors on cardiac cells, and the pathways involved include the cyclic AMP (cAMP) signaling pathway .

Properties

CAS No.

65655-59-6

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-3-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]but-2-enenitrile

InChI

InChI=1S/C23H28N2O4/c1-17(10-12-24)19-5-7-21(8-6-19)29-16-20(26)15-25-13-11-18-4-9-22(27-2)23(14-18)28-3/h4-10,14,20,25-26H,11,13,15-16H2,1-3H3/b17-10+

InChI Key

BMAJJBHGPUHERB-LICLKQGHSA-N

SMILES

CC(=CC#N)C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Isomeric SMILES

C/C(=C\C#N)/C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC(=CC#N)C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Synonyms

3-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)phenyl)-2-crotonic acid nitrile
HOE 224
pacrinolol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.